molecular formula C18H24ClN B1655722 1-[3-(4-Chlorophenyl)-1-adamantyl]ethanamine CAS No. 412956-99-1

1-[3-(4-Chlorophenyl)-1-adamantyl]ethanamine

Cat. No.: B1655722
CAS No.: 412956-99-1
M. Wt: 289.8 g/mol
InChI Key: LVLNLBXCIHLMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Chlorophenyl)-1-adamantyl]ethanamine is a compound that features a unique structure combining a chlorophenyl group with an adamantyl moiety

Preparation Methods

The synthesis of 1-[3-(4-Chlorophenyl)-1-adamantyl]ethanamine typically involves the reaction of 1-adamantylamine with 4-chlorobenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 1-adamantylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-[3-(4-Chlorophenyl)-1-adamantyl]ethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)-1-adamantyl]ethanamine involves its interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter levels in the brain, which can affect mood and cognitive functions. The compound may also interact with enzymes and receptors, influencing various biochemical pathways .

Properties

IUPAC Name

1-[3-(4-chlorophenyl)-1-adamantyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN/c1-12(20)17-7-13-6-14(8-17)10-18(9-13,11-17)15-2-4-16(19)5-3-15/h2-5,12-14H,6-11,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLNLBXCIHLMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385181
Record name 1-[3-(4-chlorophenyl)-1-adamantyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412956-99-1
Record name 1-[3-(4-chlorophenyl)-1-adamantyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-Chlorophenyl)-1-adamantyl]ethanamine
Reactant of Route 2
1-[3-(4-Chlorophenyl)-1-adamantyl]ethanamine
Reactant of Route 3
1-[3-(4-Chlorophenyl)-1-adamantyl]ethanamine
Reactant of Route 4
1-[3-(4-Chlorophenyl)-1-adamantyl]ethanamine
Reactant of Route 5
1-[3-(4-Chlorophenyl)-1-adamantyl]ethanamine
Reactant of Route 6
1-[3-(4-Chlorophenyl)-1-adamantyl]ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.